1-[(3-ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[(3-ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of an oxetane ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.
Formation of the Triazole Ring:
Coupling of the Oxetane and Triazole Rings: The final step involves coupling the oxetane and triazole rings through a suitable linker, such as a methylene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
1-[(3-ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(3-ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials with unique physicochemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as microbial cell wall synthesis or signal transduction pathways.
Pathways Involved: The compound may interfere with key metabolic pathways, leading to the inhibition of microbial growth or modulation of cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A class of compounds with similar triazole rings but different substituents.
1,3-Imidazole: Another class of heterocyclic compounds with notable biological activities.
1,3-Thiazole: Compounds with a thiazole ring, known for their diverse pharmacological properties.
Uniqueness
1-[(3-ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both an oxetane and a triazole ring in its structure. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1909337-75-2 |
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Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-[(3-ethyloxetan-3-yl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-2-9(5-15-6-9)4-12-3-7(8(13)14)10-11-12/h3H,2,4-6H2,1H3,(H,13,14) |
InChI Key |
JHVNFFKXOIZRBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)CN2C=C(N=N2)C(=O)O |
Purity |
91 |
Origin of Product |
United States |
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